Potassium nicotinoyltrifluoroborate
Description
Properties
Molecular Formula |
C6H4BF3KNO |
|---|---|
Molecular Weight |
213.01 g/mol |
IUPAC Name |
potassium;trifluoro(pyridine-3-carbonyl)boranuide |
InChI |
InChI=1S/C6H4BF3NO.K/c8-7(9,10)6(12)5-2-1-3-11-4-5;/h1-4H;/q-1;+1 |
InChI Key |
ZDBUGWQAJRQFIT-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C(=O)C1=CN=CC=C1)(F)(F)F.[K+] |
Origin of Product |
United States |
Advanced Spectroscopic and Computational Analysis of Potassium Nicotinoyltrifluoroborate and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
NMR spectroscopy is a cornerstone technique for the elucidation of the three-dimensional structure of potassium organotrifluoroborates in solution. nih.gov A combination of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR experiments provides a comprehensive picture of the molecular framework and the electronic environment around the key nuclei.
¹H NMR and ¹³C NMR Applications for Organic Frameworks
The ¹H and ¹³C NMR spectra of potassium organotrifluoroborates provide essential information about the carbon-hydrogen framework. In a typical solvent like DMSO-d₆, the aromatic protons of the nicotinoyl moiety in potassium nicotinoyltrifluoroborate are expected to appear in the downfield region of the ¹H NMR spectrum, characteristic of pyridyl systems. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the trifluoroborate functionality.
The ¹³C NMR spectrum complements the ¹H data by revealing the carbon skeleton. The carbonyl carbon is typically observed at a significant downfield shift. The carbon atoms of the pyridine (B92270) ring resonate at distinct chemical shifts, which can be assigned using two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence). researchgate.net A study of 28 different potassium organotrifluoroborates showed that the carbon directly attached to the boron atom can be challenging to observe due to quadrupolar relaxation of the boron nucleus, often resulting in a broad signal. nih.gov
| Nucleus | Typical Chemical Shift Range (ppm) | Notes |
|---|---|---|
| Aromatic Protons (¹H) | 7.0 - 9.0 | Chemical shifts are influenced by substituents on the pyridine ring. |
| Pyridyl Carbons (¹³C) | 120 - 155 | Assignments are typically confirmed with 2D NMR techniques. |
| Carbonyl Carbon (¹³C) | 160 - 180 | Generally a sharp singlet, unless coupled to other nuclei. |
| Carbon-Boron (¹³C) | Variable and Broad | Often difficult to detect due to quadrupolar relaxation of the boron nucleus. |
¹⁹F NMR for Boron-Fluorine Environments and Ligand Effects
¹⁹F NMR spectroscopy is particularly informative for studying potassium organotrifluoroborates due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus. nih.gov The fluorine atoms in the trifluoroborate group typically give rise to a single resonance in the ¹⁹F NMR spectrum, indicating their chemical equivalence at room temperature. The chemical shift of this signal is sensitive to the electronic nature of the organic substituent attached to the boron atom. For a range of potassium organotrifluoroborates, these chemical shifts have been observed in the region of -129 to -141 ppm. nih.gov The presence of electron-withdrawing groups on the aromatic ring generally leads to a downfield shift of the ¹⁹F signal. The multiplicity of the signal can also provide information about coupling to the boron isotopes, ¹⁰B and ¹¹B.
| Parameter | Typical Value/Range | Significance |
|---|---|---|
| ¹⁹F Chemical Shift (δ) | -129 to -141 ppm | Sensitive to the electronic environment of the boron atom and the nature of the organic ligand. nih.gov |
| ¹¹B-¹⁹F Coupling Constant (J) | ~50 Hz | Can sometimes be resolved, providing direct evidence of the B-F bond. |
Challenges in Quaternary Carbon Detection (e.g., ¹H-¹³C gs-HMBC)
The detection and assignment of quaternary carbons, such as the carbonyl carbon and the carbon atom of the pyridine ring attached to the carbonyl group in this compound, can be challenging. These carbons lack directly attached protons, making their identification via standard techniques like HSQC impossible. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the primary tool for assigning these quaternary centers. HMBC detects correlations between protons and carbons over two to three bonds. For instance, the protons on the pyridine ring will show correlations to the carbonyl carbon and the other ring carbons, allowing for their unambiguous assignment. However, the success of an HMBC experiment depends on the magnitude of the long-range coupling constants (ⁿJCH), and in some cases, correlations may be weak or absent if the coupling is too small.
High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for the analysis of this compound, providing not only the exact mass of the molecular ion but also valuable information about its fragmentation pathways. The exact mass measurement allows for the confirmation of the elemental composition of the compound with high accuracy. For this compound (C₆H₄BF₃KNO), the expected exact mass can be calculated and compared to the experimental value to confirm its identity.
Under mass spectrometric conditions, the molecule can undergo fragmentation, and the analysis of these fragments helps in elucidating the structure. Common fragmentation pathways for related compounds involve the loss of neutral molecules such as CO, HF, or BF₃. The fragmentation pattern can provide insights into the relative bond strengths within the molecule.
| Compound | Molecular Formula | Calculated Exact Mass (of Anion) | Potential Fragments |
|---|---|---|---|
| Nicotinoyltrifluoroborate Anion | [C₆H₄BF₃NO]⁻ | 174.0269 | [M-HF]⁻, [M-BF₃]⁻, [C₅H₄NCO]⁻ |
Infrared Spectroscopy for Vibrational Analysis of Boron-Containing Species
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. sapub.org For this compound, the IR spectrum is expected to show characteristic absorption bands for the carbonyl group (C=O), the aromatic pyridine ring, and the boron-fluorine (B-F) bonds. The use of potassium bromide (KBr) as a matrix for solid-state IR spectroscopy is a common practice as it is transparent in the typical IR region.
The C=O stretching vibration typically appears in the region of 1650-1750 cm⁻¹, and its exact position can be influenced by the electronic effects of the attached groups. The vibrations of the pyridine ring will give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹). The B-F stretching vibrations in trifluoroborate anions are usually strong and appear in the 950-1150 cm⁻¹ region.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Carbonyl) | Stretching | 1680 - 1720 |
| C=C, C=N (Pyridine Ring) | Stretching | 1400 - 1600 |
| B-F (Trifluoroborate) | Stretching | 950 - 1150 |
Advanced Computational Chemistry for Mechanistic and Structural Elucidation
Advanced computational chemistry, particularly using Density Functional Theory (DFT), offers a powerful complementary approach to experimental studies for understanding the structural, electronic, and mechanistic aspects of molecules like this compound. DFT calculations can be employed to optimize the molecular geometry, predict NMR chemical shifts, and calculate vibrational frequencies, which can then be compared with experimental data to validate the proposed structure.
Furthermore, computational methods can provide insights into the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). This information is crucial for understanding the reactivity of the compound, for instance, in its application in cross-coupling reactions. Mechanistic pathways for reactions involving nicotinoyltrifluoroborate can also be modeled to determine reaction barriers and identify key intermediates, thus providing a deeper understanding of its chemical behavior.
Ab Initio Calculations for Reaction Pathways, Interaction Energies, and Intermediates
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are instrumental in mapping the potential energy surfaces of chemical reactions. nih.gov For potassium acyltrifluoroborates (KATs), including the nicotinoyl derivative, these calculations help in understanding their reaction pathways, particularly in amide bond formation.
A key reaction of KATs is the ligation with hydroxylamines, which is notable for its speed and chemoselectivity in aqueous environments. ethz.ch Computational studies can model the interaction energies and transition states involved in this process. The reaction is understood to proceed through a dynamic KAT-nitrone intermediate when the hydroxylamine (B1172632) oxygen is unsubstituted. ethz.ch This intermediate can then be converted to a stable amide bond upon acidification. ethz.ch Ab initio methods can determine the energetics of both the formation of this nitrone intermediate and its subsequent conversion, providing a detailed mechanistic picture. nih.govwiley-vch.de
The interaction energy between the acyltrifluoroborate and the incoming nucleophile is a critical factor. For instance, in the reaction with hydroxylamines, calculations can quantify the stabilization energy of the intermediate complex, guiding the understanding of the reaction's feasibility and rate. These computational approaches have been essential in confirming that the formation of KAT-nitrones is a dynamic and reversible process, which is a foundational concept for their application in dynamic covalent chemistry. ethz.ch
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties and reactivity of organoboron compounds due to its balance of computational cost and accuracy. researchgate.net Studies on potassium 2-isonicotinoyltrifluoroborate, a close structural analog of the nicotinoyl derivative, using DFT methods like B3LYP with 6-31G* and 6-311++G** basis sets, have provided significant insights. conicet.gov.ar
These calculations reveal how the electronic structure influences the compound's reactivity. The distribution of electron density, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP) are key descriptors. conicet.gov.arnih.gov The MEP, for example, identifies the electrophilic and nucleophilic sites on the molecule, predicting how it will interact with other reagents. conicet.gov.ar For potassium 2-isonicotinoyltrifluoroborate, the MEP shows that the reaction sites can be clearly predicted, with the boron atom and adjacent carbonyl carbon being significant electrophilic centers. conicet.gov.ar
| Property | Value |
|---|---|
| HOMO Energy | -8.01 eV |
| LUMO Energy | -2.14 eV |
| HOMO-LUMO Gap (ΔE) | 5.87 eV |
| Solvation Energy | -76.35 kcal/mol |
Data sourced from computational studies on potassium 2-isonicotinoyltrifluoroborate. conicet.gov.ar
Modeling of Boron-Containing Complex Geometries and Stereochemistry
Computational modeling is essential for determining the three-dimensional structures of boron complexes, which can be challenging to characterize experimentally alone. For potassium 2-isonicotinoyltrifluoroborate, DFT calculations have been used to model and optimize its geometry in both the gas phase and in aqueous solution. conicet.gov.ar
These studies have identified several possible conformers, with calculations on the potential energy surface revealing the most stable structure. The most stable conformer for potassium 2-isonicotinoyltrifluoroborate was found to have Cs symmetry, indicating a structural preference of the trifluoroborate group, similar to what is observed for the related potassium 3-furoyltrifluoroborate salt. conicet.gov.ar Furthermore, computational models have suggested the formation of dimeric species, which is consistent with the layered architectures proposed for potassium trifluoroborate salts in the solid state. conicet.gov.ar
The stereochemistry around the boron atom is a critical aspect. In its complexes, the boron center can adopt different coordination geometries, such as tetrahedral or pseudotetrahedral. researchgate.netnih.gov Modeling can predict bond lengths, bond angles, and dihedral angles with high accuracy. For instance, in the pyridine-complex of a cage-shaped borate (B1201080), X-ray crystallography confirmed a distorted tetrahedral coordination sphere around the boron, which was accurately predicted by theoretical calculations. nih.gov
| Parameter | Bond Length (Å) / Angle (°) |
|---|---|
| B-C Bond Length | 1.583 Å |
| C=O Bond Length | 1.229 Å |
| Average B-F Bond Length | 1.408 Å |
| O-B-C Bond Angle | 119.5 ° |
| Average F-B-F Bond Angle | 106.8 ° |
Data sourced from computational studies on potassium 2-isonicotinoyltrifluoroborate. conicet.gov.ar
Quantum Chemical Characterization of Non-Covalent Interactions (e.g., p-hole bonding, triel bonding)
Beyond covalent bonds, non-covalent interactions play a crucial role in the structure, stability, and reactivity of molecules. rsc.orgrsc.org Quantum chemical methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to characterize these subtle forces. nih.gov
One such interaction relevant to boron compounds is the triel bond, an attractive interaction between a Lewis acidic triel atom (like boron) and an electron-rich site. rsc.orgnih.gov The boron atom in trifluoroborates can act as a triel bond donor. QTAIM analysis can identify bond critical points (BCPs) and characterize the nature of these interactions based on the electron density (ρ) and its Laplacian (∇²ρ). rsc.org For non-covalent bonds, one typically finds low ρ and positive ∇²ρ values. rsc.org
Advanced Applications of Potassium Nicotinoyltrifluoroborate in Complex Organic Synthesis
Construction of Nitrogen-Containing Scaffolds
Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. nih.govmdpi.com The development of efficient methods for their synthesis is a central goal in organic chemistry. mdpi.comnih.govresearchgate.net Potassium nicotinoyltrifluoroborate has proven to be a powerful tool in this endeavor, facilitating the construction of diverse nitrogen-containing scaffolds.
Access to Amidines via C(sp²)–N Coupling of Trifluoroborate-Iminiums
A novel and significant application of potassium acyltrifluoroborates, including the nicotinoyl derivative, is in the synthesis of amidines. Amidines are an important class of organic compounds with broad applications as strong bases, catalysts, and as structural components of bioactive molecules. nih.govrsc.orgnih.gov
The synthesis proceeds through the formation of primary trifluoroborate-iminiums (pTIMs) from the corresponding potassium acyltrifluoroborate. rsc.org These pTIMs then undergo an unprecedented C(sp²)–N bond-forming reaction with N-fluorobenzenesulfonimide (NFSI) to yield N-sulfonyl amidines. nih.govrsc.org This transformation is notable for being transition-metal-free and proceeding under mild conditions, offering a significant advantage over many existing methods. nih.govresearchgate.net
The reaction exhibits a broad scope, with a variety of aliphatic and aromatic pTIMs successfully converted to the corresponding N-sulfonyl amidines in good to high yields. nih.govrsc.org Mechanistic studies, including DFT calculations, suggest that the reaction is promoted by a base which activates either the trifluoroborate-iminium or NFSI, facilitating the key C(sp²)–N bond formation via nucleophilic attack of the nitrogen. nih.govrsc.org
Synthesis of Bioactive Amidine-Containing Compounds
The utility of the aforementioned C(sp²)–N coupling methodology extends to the synthesis of biologically active molecules. nih.gov The amidine functional group is a known pharmacophore present in numerous therapeutic agents, contributing to their binding affinity and biological activity. nih.govnih.gov The ability to readily construct N-sulfonyl amidines from accessible starting materials opens new avenues for medicinal chemistry and drug discovery. nih.govrsc.org
The developed method has been successfully applied to the synthesis of two bioactive compounds, showcasing its practical utility in accessing complex molecular targets. nih.govrsc.org This highlights the potential of this compound and its derivatives as key building blocks in the development of novel pharmaceuticals.
Thioamide Synthesis Methodologies from Acyltrifluoroborates
While the direct conversion of this compound to thioamides is not extensively documented, the broader class of acyltrifluoroborates serves as a precursor to carboxylic acids. These carboxylic acids can then be converted to thioamides through various established methods. mdpi.comorganic-chemistry.org Thioamides are important functional groups in their own right, serving as key intermediates in the synthesis of various heterocyclic compounds and exhibiting a range of biological activities. mdpi.comnih.gov
Several methodologies exist for the synthesis of thioamides from carboxylic acids or their derivatives. These include:
Three-component reactions: A decarboxylative strategy involves the reaction of arylacetic or cinnamic acids with amines and elemental sulfur, proceeding without the need for a transition metal catalyst. mdpi.comorganic-chemistry.org
Thionation of amides: The use of thionating reagents like Lawesson's reagent or phosphorus pentasulfide can convert amides, which can be derived from acyltrifluoroborates, into the corresponding thioamides. organic-chemistry.org
Reactions with gem-difluoroalkenes: The reaction of amines with gem-difluoroalkenes and a sulfide (B99878) source provides a site-specific method for incorporating thioamide moieties. organic-chemistry.org
These indirect routes, starting from acyltrifluoroborates, demonstrate the versatility of this class of compounds in accessing a wide range of functional groups, including thioamides.
Strategic Incorporation of Acyltrifluoroborate Moieties
The unique reactivity of potassium acyltrifluoroborates has led to their use in the strategic modification of biomolecules and the development of advanced materials. ethz.chnih.gov
Peptide and Protein Functionalization Strategies
The ability to modify peptides and proteins in a site-specific manner is crucial for understanding their biological function and for developing new therapeutic and diagnostic agents. nih.govresearchgate.netnih.govmdpi.com Potassium acyltrifluoroborates, through the "KAT ligation," have emerged as a powerful tool for peptide and protein functionalization. ethz.chosti.gov
The KAT ligation involves the rapid and chemoselective formation of an amide bond between a potassium acyltrifluoroborate and a hydroxylamine (B1172632) under aqueous conditions. ethz.ch This reaction has been successfully employed for:
Chemical Protein Synthesis: The development of protecting groups for KATs has enabled their incorporation into peptides via standard solid-phase peptide synthesis (SPPS), allowing for the synthesis of proteins through KAT ligation. ethz.ch
Protein Modification: The mild and aqueous conditions of the KAT ligation make it suitable for modifying proteins, enabling the introduction of various functional groups and labels. ethz.chosti.gov
This methodology provides a valuable alternative to other bioconjugation techniques, offering high efficiency and selectivity.
Polymer and Materials Chemistry Applications
The application of potassium acyltrifluoroborates extends beyond biology into the realm of polymer and materials chemistry. nih.gov The robust nature of the KAT ligation allows for its use in the synthesis and modification of polymers. youtube.comyoutube.com
Researchers have reported the synthesis of monomers containing trifluoroborate iminiums (TIMs), which can be polymerized using techniques like atom-transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization. nih.gov Following polymerization, the TIMs are quantitatively converted to potassium acyltrifluoroborates, resulting in KAT-containing polymers. nih.gov
These functionalized polymers are amenable to rapid post-polymerization modification and conjugation via KAT ligation under dilute aqueous conditions. nih.gov This has enabled the synthesis of various polymer architectures, including linear and star-shaped block copolymers. nih.gov Furthermore, this strategy has been used to covalently attach bioactive molecules, such as a photocaged antibiotic, to the polymer side chains, creating smart materials that can release their payload upon external stimuli. nih.gov
Table of Compounds
| Compound Name | Chemical Formula/Structure |
| This compound | C₆H₄BF₃KNO |
| N-fluorobenzenesulfonimide (NFSI) | C₆H₄FNO₂S |
| Trifluoroborate-iminium (TIM) | R-C(=N⁺H₂)BF₃ |
| N-sulfonyl amidine | R-C(=NSO₂R')NH₂ |
| Thioamide | R-C(=S)NR'R'' |
| Lawesson's reagent | C₁₄H₁₄O₂P₂S₄ |
| Phosphorus pentasulfide | P₄S₁₀ |
| Hydroxylamine | NH₂OH |
Integration into Dyes and Chemical Probes
The stable yet reactive nature of the trifluoroborate functional group makes it suitable for incorporation into complex molecular architectures such as dyes and chemical probes. While specific literature on the integration of this compound into dyes is not extensive, the utility of organotrifluoroborates in the development of fluorescent probes for biological imaging is well-documented. These probes are essential tools for visualizing the concentration and flux of ions like potassium (K⁺) and calcium (Ca²⁺) within cells. researchgate.netnih.gov
Researchers have developed small-molecule fluorescent probes for imaging specific biological targets, such as ion channels. For instance, probes have been designed based on the structure of known channel blockers, where a fluorescent dye is attached to the targeting molecule. This approach allows for the specific staining and visualization of channels in living cells. acsgcipr.org The development of such probes often involves multi-step synthesis where a stable functional group, like a trifluoroborate, could serve as a key intermediate or building block. The synthesis of alkyne-tagged probes for click chemistry applications further highlights the modular strategies used to build these complex molecules, a role for which stable organoboron reagents are well-suited. researchgate.net
The general principle involves designing a molecule that selectively binds to a biological target, with an attached fluorophore that signals the binding event. The stability of the organotrifluoroborate moiety to a range of reaction conditions makes it an attractive functional handle for the construction of these sophisticated molecular tools. sigmaaldrich.com
Development of Novel Boron-Containing Pharmacophores
The boronic acid moiety is a critical pharmacophore in several approved drugs, valued for its ability to interact with biological targets. nih.gov Consequently, the development of new synthetic routes to access novel boron-containing structures, particularly those that are sterically hindered, is a significant area of research. nih.gov
A significant advancement in the synthesis of complex boron-containing pharmacophores is the facile creation of α-aminoboronic acids from potassium acyltrifluoroborates (KATs). nih.gov This methodology provides access to sterically demanding α-aminoboronic acids, which are important for drug design but are difficult to prepare using conventional methods. nih.govdocumentsdelivered.com
The process begins with the reaction between a KAT, such as this compound, and an amine to form a stable zwitterionic intermediate known as a trifluoroborate-iminium (TIM). nih.govrsc.org These TIMs can then be transformed into α-aminotrifluoroborates through either reduction with a hydride reagent or by the addition of a Grignard reagent, which facilitates a carbon-carbon bond-forming reaction. nih.gov The final step is the hydrolysis of the α-aminotrifluoroborate to yield the desired α-aminoboronic acid. nih.gov This hydrolysis is effectively achieved using reagents like silicon tetrachloride (SiCl₄) in methanol. nih.gov This synthetic route is notable for its convergent nature and its ability to generate fully substituted α-aminoboronic acids that were previously challenging to access. nih.gov
| Step | Reactants | Intermediate/Product | Key Transformation |
|---|---|---|---|
| 1 | Potassium Acyltrifluoroborate (KAT) + Amine | Trifluoroborate-iminium (TIM) | Formation of a stable zwitterionic intermediate. nih.gov |
| 2 | TIM + Hydride Reagent or Grignard Reagent | α-Aminotrifluoroborate | Reduction or C-C bond formation. nih.gov |
| 3 | α-Aminotrifluoroborate + SiCl₄/MeOH, then H₂O | α-Aminoboronic Acid | Hydrolysis of the trifluoroborate group. nih.gov |
Diverse Carbon-Carbon Bond Forming Reactions
Organotrifluoroborates are versatile partners in a wide array of carbon-carbon bond-forming reactions, largely due to their stability and predictable reactivity in cross-coupling processes. sigmaaldrich.com This has led to the development of novel synthetic strategies for constructing complex molecular frameworks.
Decarboxylative borylation has emerged as a powerful strategy for synthesizing alkyl boronates from readily available and structurally diverse carboxylic acids. nih.govnih.gov This transformation effectively replaces a carboxylic acid functional group with a boronate ester, providing access to valuable boronic acid precursors that were previously difficult to prepare. nih.govnih.gov
One prominent method involves the conversion of a carboxylic acid into a redox-active ester, such as an N-hydroxyphthalimide (NHPI) ester. nih.gov This activated intermediate can then undergo a nickel-catalyzed cross-coupling reaction with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). nih.gov This process is valued for its broad substrate scope and high functional group tolerance. nih.gov Another approach utilizes visible-light photoredox catalysis to achieve the decarboxylative borylation of aliphatic acid derivatives, offering an operationally simple method that can be performed in non-anhydrous solvents. acs.orgorganic-chemistry.org These methods represent a significant advance, turning abundant starting materials into high-value organoboron compounds. nih.gov
Hydroboration is a fundamental reaction in organic synthesis for the functionalization of alkenes and alkynes. acsgcipr.org The reaction involves the addition of a boron-hydride bond across a carbon-carbon double or triple bond. acsgcipr.orgmasterorganicchemistry.com This process is highly stereospecific, proceeding via a syn addition, and typically exhibits anti-Markovnikov regioselectivity, where the boron atom adds to the less substituted carbon. masterorganicchemistry.commasterorganicchemistry.com
While the initial products are organoboranes, these can be readily converted into other functional groups. acsgcipr.org For instance, oxidation of the organoborane intermediate with hydrogen peroxide and a base yields an alcohol. masterorganicchemistry.com Alternatively, the organoborane can be converted into a stable potassium alkyltrifluoroborate salt by treatment with potassium hydrogen fluoride (B91410) (KHF₂). organic-chemistry.org The use of bulky hydroboration reagents, such as disiamylborane, allows for the selective hydroboration of terminal alkynes to form alkenylboranes, which can then be oxidized to aldehydes. libretexts.org This strategy provides a reliable method for producing organotrifluoroborates from simple unsaturated precursors. organic-chemistry.org
The Matteson reaction is a well-established method for the homologation of boronic esters, involving the insertion of a carbenoid into a carbon-boron bond. researchgate.netresearchgate.net A significant evolution of this chemistry is the oxa-Matteson reaction , which enables the sequential insertion of both an oxygen atom and a carbenoid into alkyl- and arylboronates. nih.govorganic-chemistry.orgacs.org This innovative approach provides a distinct route to a wide array of boron-substituted ethers and allows for the programmed construction of polyether structures. nih.govacs.org
The reaction proceeds in two main stages:
Oxygen Insertion: The C–B bond of a boronate ester is converted into a C–O bond through reaction with a tertiary amine oxide. organic-chemistry.org
Carbenoid Insertion: A carbenoid is then inserted into the newly formed O–B bond of the resulting borate (B1201080) ester. organic-chemistry.org
This method expands the toolkit of iterative synthesis, which has traditionally focused on building pure carbon chains. nih.govorganic-chemistry.org By enabling the controlled incorporation of heteroatoms like oxygen into a molecular backbone, the oxa-Matteson reaction opens up new possibilities for the programmable synthesis of complex functional molecules, including the asymmetric synthesis of bioactive compounds. nih.govorganic-chemistry.org
| Step | Description | Reactants | Outcome |
|---|---|---|---|
| 1 | O-Insertion | Alkyl/Aryl Boronate + Tertiary Amine Oxide | Conversion of a C-B bond to a C-O-B linkage (borate ester). organic-chemistry.org |
| 2 | C-Insertion | Borate Ester + Carbenoid (e.g., from CH₂Br₂ + nBuLi) | Insertion of a carbon unit into the O-B bond, forming a homologated boron-substituted ether. organic-chemistry.org |
Copper-Catalyzed β-Boration of α,β-Unsaturated Carbonyl Compounds
A key method for synthesizing β-borylated carbonyl compounds, which are precursors to or analogs of acyltrifluoroborates, is the copper-catalyzed β-boration of α,β-unsaturated substrates. nih.govnih.gov This transformation provides direct and efficient access to β-trifluoroborato carbonyl compounds. nih.gov The process typically involves reacting an α,β-unsaturated amide, ester, or ketone with a diboron reagent, such as tetrahydroxydiborane (bis-boronic acid) or bis(pinacolato)diboron (B₂pin₂), in the presence of a copper catalyst. nih.govorganic-chemistry.org
The use of tetrahydroxydiborane is particularly noteworthy as it allows for the direct formation of boronic acids, which can be easily converted to the corresponding potassium trifluoroborates upon treatment with potassium hydrogen fluoride (KHF₂). nih.govosti.gov This method avoids the often difficult purification steps required to remove pinacol (B44631) when B₂pin₂ is used. nih.gov The reaction proceeds efficiently in environmentally benign solvents like ethanol. nih.gov
Research has demonstrated that this copper-catalyzed method is applicable to a wide range of substrates. Primary, secondary, and tertiary α,β-unsaturated amides, as well as various α,β-unsaturated esters and ketones, are converted into their corresponding β-trifluoroborato derivatives in good to excellent yields. nih.govnih.gov The reaction mechanism is proposed to involve the formation of a borylcopper intermediate, which then adds to the α,β-unsaturated carbonyl compound to form a copper enolate. This enolate is subsequently protonated to yield the β-borylated product and regenerate the active catalyst. nih.gov
The scope of this reaction is broad, highlighting its utility in generating a diverse library of functionalized acyltrifluoroborate precursors.
| α,β-Unsaturated Substrate | Product | Yield (%) |
|---|---|---|
| (E)-N-cyclohexylbut-2-enamide | Potassium (R,S)-3-(cyclohexylcarbamoyl)butyltrifluoroborate | 95 |
| (E)-N,N-diethylbut-2-enamide | Potassium (R,S)-3-(diethylcarbamoyl)butyltrifluoroborate | 91 |
| (E)-N-phenylbut-2-enamide | Potassium (R,S)-3-(phenylcarbamoyl)butyltrifluoroborate | 94 |
| Cyclohex-2-enone | Potassium (R,S)-3-oxocyclohexyltrifluoroborate | 85 |
| (E)-ethyl crotonate | Potassium (R,S)-3-(ethoxycarbonyl)butyltrifluoroborate | 84 |
This table presents a selection of substrates and their corresponding product yields in the copper-catalyzed β-boration reaction followed by conversion to the potassium trifluoroborate salt, based on findings in the literature. nih.govnih.gov
Utilization in Difficult Alkyl Transfers
Potassium organotrifluoroborates, including acyltrifluoroborates like this compound, have emerged as superior reagents for challenging carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. nih.govnih.gov Their enhanced stability compared to boronic acids means they can be handled in air and can withstand a wider range of reaction conditions, allowing them to be carried through multi-step syntheses. sigmaaldrich.comresearchgate.net
The tetracoordinate nature of the boron atom in organotrifluoroborates masks the reactivity of the carbon-boron bond. nih.gov This "protected" form of a boronic acid prevents undesirable side reactions like protodeboronation but can be activated under cross-coupling conditions to participate as a nucleophilic partner. nih.gov These reagents have proven effective in coupling with a variety of electrophiles, including those that are typically challenging. researchgate.net
A significant application is the direct alkylation of heteroaromatic compounds. acs.org For instance, potassium alkyltrifluoroborates can serve as nucleophilic radical precursors for the C-H alkylation of heterocycles like quinoline (B57606) and benzothiazole. acs.org This method allows for the synthesis of complex substituted heterocycles in good yields. acs.org While this specific example uses alkyltrifluoroborates, the underlying principle of stability and reactivity extends to aroyltrifluoroborates. The nicotinoyl group, being a heteroaromatic moiety, can be transferred using this chemistry, making this compound a valuable building block for introducing this specific functionality into complex molecules.
The utility of potassium organotrifluoroborates is well-established in palladium-catalyzed cross-coupling reactions with various aryl and heteroaryl halides and triflates. organic-chemistry.orgresearchgate.net These reactions tolerate a wide array of functional groups and often proceed with high efficiency, providing a powerful tool for constructing complex molecular architectures. nih.govorganic-chemistry.org
| Organotrifluoroborate | Coupling Partner (Electrophile) | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Potassium Alkyltrifluoroborate | Aryl/Heteroaryl Halide | Palladium-based | Alkylated Arene/Heteroarene | researchgate.net |
| Potassium Vinyltrifluoroborate | Aryl/Heteroaryl Halide | PdCl₂(dppf) or PdCl₂/PPh₃ | Styrene/Vinyl Heteroarene | organic-chemistry.orgnih.gov |
| Potassium Alkynyltrifluoroborate | Aryl Halide/Triflate | PdCl₂(dppf)·CH₂Cl₂ | Aryl Alkynes | nih.gov |
| Potassium Cyclobutyltrifluoroborate | Quinoline (C-H alkylation) | Mn(OAc)₃ | Substituted Quinoline | acs.org |
This table summarizes the versatility of potassium organotrifluoroborates in various C-C bond-forming reactions.
Chemoselective Transformation of Functional Groups in the Presence of Acyltrifluoroborates
A significant advantage of potassium acyltrifluoroborates (KATs) is their chemical stability, which allows for the selective modification of other functional groups within the same molecule while the acyltrifluoroborate moiety remains intact. chemrxiv.orgresearchgate.net This chemoselectivity is crucial for late-stage functionalization, a strategy used to rapidly diversify complex molecules and build compound libraries. chemrxiv.org
Research has shown that Pd-catalyzed cross-coupling reactions can be performed on molecules containing a pre-installed KAT functionality. chemrxiv.org For example, a halo-substituted aryl acyltrifluoroborate can undergo Sonogashira coupling with terminal alkynes. chemrxiv.org The reaction proceeds under standard palladium catalysis, coupling the alkyne to the aryl halide position without affecting the adjacent acyltrifluoroborate group. This approach provides access to a diverse range of previously unknown KATs. chemrxiv.orgnih.gov
The reaction conditions are generally mild, often using a palladium catalyst like XPhos Pd G3 with a base such as potassium carbonate. chemrxiv.org This methodology has been successfully applied to introduce a variety of functional groups, including those containing alkenes, ketones, and esters, onto a KAT-bearing scaffold. chemrxiv.org
| Starting Material (KAT with Functional Handle) | Reaction Type | Reagent | Resulting Structure | Yield Range (%) |
|---|---|---|---|---|
| Iodo-aryl KAT | Sonogashira Coupling | Terminal Alkyne | Alkynyl-aryl KAT | 68-98 |
| Iodo-aryl KAT | Heck Coupling | Alkene | Alkenyl-aryl KAT | ~75 |
| Bromo-aryl KAT | Suzuki Coupling | Arylboronic Acid | Biaryl KAT | 64-99 |
| KAT | Amine Condensation | Secondary Amine | Trifluoroborate-iminium (TIM) | Not specified |
This table illustrates the chemoselective modifications possible on molecules bearing a potassium acyltrifluoroborate (KAT) functionality, with data derived from the literature. chemrxiv.orgresearchgate.net
This robust nature makes this compound and related KATs highly valuable as building blocks in medicinal chemistry and materials science, where predictable, selective transformations are essential. chemrxiv.org
Future Directions and Emerging Research Avenues for Potassium Nicotinoyltrifluoroborate
Exploration of Novel Catalytic Systems for Acyltrifluoroborate Transformations
The synthesis of potassium acyltrifluoroborates (KATs) has been a focal point of research to broaden their accessibility and application. Recent advancements have moved beyond stoichiometric methods to catalytic approaches, significantly improving efficiency and functional group tolerance.
A notable development is the use of palladium-catalyzed cross-coupling reactions. chemrxiv.orgbohrium.comnih.gov For instance, a chemoselective Pd-catalyzed approach has been developed for the late-stage diversification of haloarenes that already contain a KAT moiety. This method allows for the rapid synthesis of a diverse library of previously inaccessible KATs, which is particularly valuable for drug discovery and compound library synthesis. chemrxiv.org The optimized conditions often employ catalysts like XPhos Pd G3 with a base such as potassium carbonate (K2CO3) in a mixed solvent system like 1,2-dimethoxyethane (B42094) (DME) and water. chemrxiv.org
Another innovative strategy involves a bifunctional iminium reagent that contains both a tin nucleophile and a trifluoroborate. This reagent participates in chemoselective Pd(0)-catalyzed Migita-Kosugi-Stille cross-coupling reactions with aryl and vinyl halides. nih.gov This method has successfully provided access to aromatic and α,β-unsaturated acyltrifluoroborates that were previously challenging to synthesize, including precursors for amino-acid derived KATs. nih.gov
Furthermore, a palladium-catalyzed cross-coupling of boronic acids with a thioimidate KAT transfer reagent has been reported. bohrium.comnih.gov This reaction, which can be seen as a formal insertion of a carbonyl group into an organoboronic acid, demonstrates good functional group tolerance and can be extended to boronic acid pinacol (B44631) esters and potassium organotrifluoroborates. bohrium.comnih.gov The catalytic system typically involves a Pd(II) catalyst and a Cu(II) additive. bohrium.comnih.gov
Table 1: Catalytic Systems for Potassium Acyltrifluoroborate (KAT) Synthesis
| Catalytic Approach | Catalyst/Reagent | Substrates | Key Features | Reference |
|---|---|---|---|---|
| Late-Stage Diversification | XPhos Pd G3 / K2CO3 | Haloarenes bearing pre-functionalized KATs, Boronic acids | Rapid diversification, good functional group tolerance, mild conditions. | chemrxiv.org |
| Migita-Kosugi-Stille Cross-Coupling | Pd(0) catalyst / Bifunctional iminium reagent (tin nucleophile + trifluoroborate) | Aryl and vinyl halides | Access to previously inaccessible aromatic and α,β-unsaturated KATs. | nih.gov |
| Cross-Coupling with Thioimidate | Pd(II) catalyst / Cu(II) additive / Thioimidate KAT transfer reagent | Aryl- and vinylboronic acids, boronic acid pinacol esters, potassium organotrifluoroborates | Formal CO insertion into organoboronic acids, good functional group tolerance. | bohrium.comnih.gov |
Development of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring
Understanding the kinetics and mechanisms of acyltrifluoroborate transformations is crucial for optimizing reaction conditions and developing more efficient catalytic systems. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are pivotal in this endeavor.
While direct spectroscopic studies on potassium nicotinoyltrifluoroborate reactions are emerging, the broader field of organoboron chemistry provides a roadmap for future research. Techniques such as FlowNMR spectroscopy have proven to be excellent for non-invasive, real-time reaction monitoring. rsc.org This method can provide detailed structural information and is inherently quantitative, allowing for the accurate determination of reaction kinetics by following the concentrations of various species simultaneously. rsc.org
In-situ Raman spectroscopy is another powerful tool, particularly when combined with techniques like Surface-Enhanced Raman Scattering (SERS). researchgate.netaip.org For instance, SERS has been used to monitor Suzuki-Miyaura cross-coupling reactions in real-time, providing insights into catalytic kinetic processes. researchgate.netaip.org The development of bifunctional platforms that possess both plasmonic and catalytic activity can further enhance the utility of SERS for studying heterogeneous catalytic reactions involving organoboron compounds. researchgate.net
Fluorescent sensors also offer a promising avenue for real-time monitoring. A reversible fluorescent sensor has been developed to monitor the consumption of boronic acids in Suzuki-Miyaura reactions, detectable with a simple handheld UV lamp. acs.org Adapting such sensor-based approaches to acyltrifluoroborate chemistry could provide a straightforward and accessible method for reaction monitoring in various settings. Other techniques like time-resolved infrared (TRIR) spectroscopy and hyphenated methods such as chromatography-IR spectroscopy are also poised to contribute significantly to understanding the dynamics of these reactions. numberanalytics.com
Expansion of Computational Modeling to Predict and Optimize Novel Reactivity and Selectivity
Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting the reactivity and selectivity of chemical transformations. In the context of acyltrifluoroborates, computational studies can provide deep insights into the transition states and intermediates that govern their reactions.
DFT calculations have been instrumental in understanding the transmetalation step in Suzuki-Miyaura reactions, a process highly relevant to the catalytic synthesis of KATs. researchgate.netacs.org These studies can help to distinguish between different mechanistic pathways, for example, whether the reaction proceeds through a palladium hydroxo complex with a boronic acid or a palladium halide complex with a trihydroxyborate. acs.org Such insights are crucial for rationally designing more efficient catalytic systems.
For transformations involving chiral boron reagents, DFT calculations can elucidate the origins of stereoselectivity. For example, in the asymmetric synthesis of 1,2-bis(boronic) esters, DFT calculations have shown that the observed enantioselectivity and diastereoselectivity arise from steric repulsions between the ligand and substrate in the transition state. nih.gov Similarly, in the stereospecific cross-coupling of tertiary boronic esters, DFT calculations have provided insights into the factors affecting transmetalation efficiency and selective group transfer. nih.gov Applying these computational approaches to reactions of this compound and other KATs will be crucial for predicting their reactivity with different substrates and for the in-silico design of new reactions with high selectivity. The formulation of predictive models for reaction outcomes, moving from yield prediction to selectivity and relative rate prediction, is a key area of future development. mit.eduescholarship.org
Design of Next-Generation Boron-Based Reagents with Enhanced Stereocontrol and Functional Group Compatibility
The development of new boron-based reagents with improved properties is a continuous effort in organic synthesis. For acyltrifluoroborates and related compounds, future research will likely focus on enhancing stereocontrol and expanding their compatibility with a wider range of functional groups.
A major frontier is the asymmetric synthesis of chiral boronic esters, which are valuable intermediates that can be transformed stereospecifically into a variety of functional groups. bris.ac.uk Strategies for achieving this include catalytic asymmetric hydroboration directed by functional groups like oximes, which can lead to the formation of chiral tertiary boronic esters with high enantioselectivity. nih.gov The development of chiral ligands for catalytic homologation of boronic esters is another active area of research. acs.org
The design of boron-stereogenic organoboron derivatives, where the boron atom itself is a stereocenter, represents a significant challenge and opportunity. rsc.org The synthesis of configurationally stable tetracoordinate boron complexes with defined three-dimensional geometries could lead to novel applications in areas such as asymmetric catalysis and materials science. rsc.org
Furthermore, enhancing the functional group compatibility of boron reagents is critical for their application in complex molecule synthesis. This includes developing reagents that are stable in the presence of various protecting groups and reactive functionalities. The exceptional stability of potassium organotrifluoroborates towards air and moisture is a key advantage that will continue to be exploited in the design of next-generation reagents. researchgate.net The development of new activation methods for allylic boron and silicon reagents is also crucial for expanding their utility in stereocontrolled additions to carbonyls and imines. nih.gov
Table 2: Comparison of Future Research Directions for Potassium Acyltrifluoroborates
| Research Direction | Primary Goal | Key Methodologies | Potential Impact |
|---|---|---|---|
| Novel Catalytic Systems | Improve efficiency and scope of KAT synthesis and transformations. | Palladium-catalyzed cross-coupling, development of bifunctional reagents. | Broader accessibility of diverse KATs for drug discovery and materials science. |
| Advanced Spectroscopic Techniques | Gain mechanistic insights through real-time reaction monitoring. | FlowNMR, in-situ Raman (SERS), fluorescent sensors. | Optimization of reaction conditions and rational design of improved catalysts. |
| Computational Modeling | Predict reactivity and selectivity, elucidate reaction mechanisms. | Density Functional Theory (DFT) calculations. | In-silico design of new reactions and catalysts with high efficiency and selectivity. |
| Next-Generation Boron Reagents | Enhance stereocontrol and functional group compatibility. | Asymmetric catalysis, design of boron-stereogenic compounds. | Access to complex chiral molecules and novel materials. |
Q & A
Q. Table 1: Representative Synthesis Conditions
| Compound | Reaction Medium | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Potassium (4-Cyanophenyl)trifluoroborate | Aqueous | 20 | 85 | 97 |
| Potassium bromomethyltrifluoroborate | Acetone/Water | 25 | 78 | 95 |
What safety protocols are critical when handling potassium trifluoroborate derivatives?
Q. Table 2: Safety Data for Selected Derivatives
| Compound | GHS Classification | Storage Conditions |
|---|---|---|
| Potassium (4-Cyanophenyl)trifluoroborate | Acute Toxicity (Cat. 4) | Sealed, dry, RT |
| Potassium N-Boc-aminomethyltrifluoroborate | Skin Corrosion (Cat. 1C) | Desiccator, -20°C |
Which analytical methods are used to characterize potassium trifluoroborate derivatives?
- NMR Spectroscopy : ¹⁹F NMR confirms trifluoroborate structure (δ = -140 to -150 ppm).
- HPLC : Validates purity (>95% for most research-grade compounds).
- Elemental Analysis : Matches theoretical vs. experimental C/H/N content .
Advanced Research Questions
How can cross-coupling reactions with potassium trifluoroborate salts be optimized for diverse substrates?
Q. Table 3: Cross-Coupling Optimization Parameters
| Substrate | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Aryl Chloride | Pd-G3/SPhos | THF/H₂O | 92 |
| Heteroaromatic Bromide | Pd(OAc)₂/XPhos | DMF/H₂O | 85 |
What factors influence the stability of potassium trifluoroborate salts under varying conditions?
- pH Stability : Degrades rapidly in strongly acidic (pH < 2) or basic (pH > 10) conditions.
- Thermal Stability : Decomposes above 150°C; store below 25°C.
- Moisture Sensitivity : Hygroscopic derivatives require anhydrous handling .
How do electronic and steric effects of substituents impact reactivity in Suzuki-Miyaura couplings?
Q. Table 4: Substituent Effects on Reactivity
| Substituent | Electronic Effect | Relative Reaction Rate |
|---|---|---|
| 4-Cyanophenyl | Strong EWG | 1.00 (Reference) |
| 2,4-Dimethylphenyl | Steric Hindrance | 0.65 |
| 3-Nitrophenyl | Moderate EWG | 0.92 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
